Orcein
Overview
Description
Orcein is a dye that was originally obtained from lichens but is now made from orcinol by hydrogen peroxide oxidation with ammonia present . It is used for the demonstration of elastic fibers when applied in an acid, alcoholic solution . It is also used for staining of elastic fibers, sex chromatin staining, nuclear staining, and demonstration of hepatic inclusions, especially of hepatitis B antigen .
Synthesis Analysis
Orcein is synthesized from orcinol through a process involving hydrogen peroxide oxidation in the presence of ammonia . The dye is used in various applications, including the demonstration of elastic fibers and hepatitis B surface antigen .Molecular Structure Analysis
The molecular formula of Orcein is C28H24N2O7 . It is a member of dibenzofurans, a polyphenol, a member of resorcinols, a secondary amino compound, and a member of quinomethanes . The frontier molecular orbital energy of the dyes was evaluated. The highest occupied molecular orbital energy (E HOMO), the lowest unoccupied molecular orbital energy (E LUMO), and also the energy gap (E gap) of all orcein dyes based on their optimized .Chemical Reactions Analysis
Orcein dyes have been suggested for use as a photosensitizer in Dye-Sensitized Solar Cells (DSSC) due to their matching electronic energy LUMO and HOMO levels for the conduction band edge of TiO2 and the oxidation potential of I−/I3− electrolyte .Physical And Chemical Properties Analysis
Orcein has a molecular weight of 500.5 g/mol . The electronic spectral properties of α-hydroxy-orcein (α-HO), one of the main components of the orcein dye, have been extensively investigated in solvents of different proticity through UV-Vis spectrophotometry combined with DFT and TDDFT calculations .Scientific Research Applications
1. Histological and Histochemical Applications
Orcein is primarily known as a traditional stain for elastin in tissue sections. Its application extends to histopathology, where it has been used since the late 19th century. Notably, it is effective in demonstrating elastic fibers and, following certain chemical treatments, can reveal substances like hepatitis B surface antigen, copper-associated protein, and sulfated mucins. These applications are significant in medical research, especially in the study of liver diseases and other pathological conditions. The performance of orcein staining can vary based on the dye batch and the age of the dye solution, but with controlled conditions and certified dyes, it provides consistent, high-quality results (Henwood, 2003; Shousha & Boxer, 1981).
2. Use in Electron Microscopy
Orcein has also been utilized as an electron-opaque stain for elastic fibers in epoxy-sections. This application allows for the visualization of elastic fibers in the stroma and near smooth muscle cells under both light and electron microscopes, facilitating detailed tissue analysis in various medical research contexts (Nakamura, Kanai, & Mizuhira, 1977).
3. Orcein's Chemical Nature and Variants
Research has delved into the chemical nature of orcein and its related materials like lacmoid and litmus. This work has elucidated the structures of multiple compounds within orcein, contributing to a better understanding of its staining properties and potential applications in both traditional dyeing techniques and modern scientific methods (Beecken et al., 2003).
4. Fluorescence Properties
Orcein's fluorescence properties have been explored, opening up new applications in microscopy. Under specific conditions, orcein exhibits orange-red emission, which has been utilized in studying various cellular components like chromatin, mucin, and different tissue structures. This aspect of orcein can be particularly useful in both conventional and fluorescence microscopy, expanding its utility in scientific research (Molero, Castillo, & Stockert, 1986).
5. Role in Cytogenetics
Orcein has found applications in cytogenetics, particularly in the evaluation of chromosomal characteristics in solid tumors. Its ability to provide rapid assessment of ploidy level and nuclear phenomena, including X-chromatin bodies, is valuable in the study of chromosomal anomalies and solid tumors (Atkin & Baker, 1989).
Safety And Hazards
Future Directions
The future outlook of the Orcein Stain Kit market is promising. With the increasing prevalence of chronic diseases and the growing demand for advanced diagnostic procedures, the need for accurate and efficient staining methods like the Orcein Stain Kit is expected to rise . Additionally, advancements in technology and automation in the field of microscopy are likely to contribute to the market growth .
properties
IUPAC Name |
8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014576 | |
Record name | Orcein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orcein | |
CAS RN |
1400-62-0 | |
Record name | Orcein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1400-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orcein | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Orcein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Orcein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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